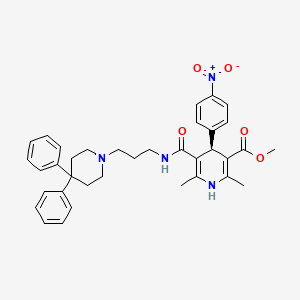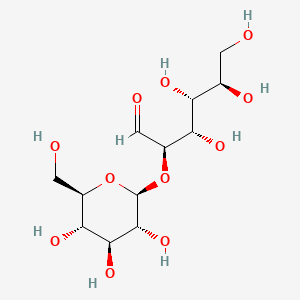
螺哌沙星
描述
Spiroxatrine is a chemical compound known for its role as a selective antagonist at both the 5-HT1A receptor and the α2C adrenergic receptor . It is an analog of spiperone and also exhibits some dopamine antagonist effects . The compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
科学研究应用
螺哌醇具有广泛的科学研究应用,包括:
作用机制
螺哌醇通过选择性拮抗5-HT1A受体和α2C肾上腺素能受体发挥作用 . 这种拮抗作用抑制由这些受体介导的正常信号通路,从而导致各种药理作用。 该化合物也具有一些多巴胺拮抗作用,这有助于其总体作用机制 .
生化分析
Biochemical Properties
Spiroxatrine interacts with several enzymes, proteins, and other biomolecules. It is known to act as a selective antagonist at both the 5-HT 1A receptor and the α 2C adrenergic receptor . This means that Spiroxatrine binds to these receptors and blocks their activity, which can influence various biochemical reactions within the body .
Cellular Effects
Spiroxatrine has several effects on various types of cells and cellular processes. As an antagonist of the 5-HT 1A receptor and the α 2C adrenergic receptor, Spiroxatrine can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
Spiroxatrine exerts its effects at the molecular level through its interactions with the 5-HT 1A receptor and the α 2C adrenergic receptor . By binding to these receptors, Spiroxatrine can inhibit their activity, leading to changes in cell signaling and gene expression .
Metabolic Pathways
Spiroxatrine is involved in several metabolic pathways due to its interactions with the 5-HT 1A receptor and the α 2C adrenergic receptor . These interactions can influence the metabolic flux and levels of various metabolites within the body .
准备方法
螺哌醇可以通过各种合成路线合成。 一种常见的方法包括在特定反应条件下使1-苯基-1,3,8-三氮杂螺[4.5]癸烷-4-酮与2,3-二氢-1,4-苯并二氧六环-2-基甲基氯反应 . 该反应通常需要碱,例如氢化钠,以及非质子溶剂,例如二甲基甲酰胺。工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。
化学反应分析
螺哌醇经历多种类型的化学反应,包括:
氧化: 螺哌醇可以使用常见的氧化剂(例如高锰酸钾或三氧化铬)氧化。
还原: 该化合物可以使用还原剂(例如氢化铝锂)还原。
取代: 螺哌醇可以进行亲核取代反应,尤其是在苯并二氧六环部分。
这些反应中使用的常见试剂和条件包括二氯甲烷等有机溶剂,反应温度范围从室温到回流条件。从这些反应形成的主要产物取决于所用试剂和条件。
相似化合物的比较
螺哌醇类似于其他化合物,例如螺哌隆和丁螺环酮,它们也靶向血清素和肾上腺素受体 . 螺哌醇对其对5-HT1A受体和α2C肾上腺素能受体的选择性是独一无二的 . 其他类似化合物包括:
螺哌隆: 具有多巴胺拮抗作用的抗精神病药物。
丁螺环酮: 作为5-HT1A受体部分激动剂的抗焦虑药物。
螺哌醇独特的选择性和药理学特征使其成为研究和潜在治疗应用的有价值化合物。
属性
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBTTIJPBFLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045198 | |
| Record name | Spiroxatrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1054-88-2 | |
| Record name | Spiroxatrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiroxatrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiroxatrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIROXATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Spiroxatrine's interaction with 5-HT1A receptors differ from other 5-HT1A ligands?
A: While initially characterized as a 5-HT1A receptor antagonist, Spiroxatrine demonstrates "agonist-like" binding properties at these receptors. [] Like the agonist [3H]8-Hydroxydipropylaminotetralin ([3H]8‐OH‐DPAT), Spiroxatrine exhibits high affinity for 5-HT1A receptors and its binding is sensitive to guanyl nucleotides. [] This agonist-like behavior is further supported by its ability to inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus, a model for 5-HT1A receptor function. []
Q2: What downstream effects are associated with Spiroxatrine's interaction with 5-HT1A receptors?
A2: In various experimental models, Spiroxatrine's activation of 5-HT1A receptors has been linked to several downstream effects, including:
- Hypotension: Spiroxatrine, like other centrally acting hypotensive agents with high affinity for 5‐HT1A binding sites, inhibits forskolin-stimulated adenylate cyclase activity in calf hippocampus, suggesting the involvement of 5-HT1A receptors in blood pressure control. [] It lowers blood pressure in spontaneously hypertensive rats (SHR) through systemic vasodilation, originating from a central 5-HT1A receptor mechanism. []
- Bradycardia: Spiroxatrine can induce bradycardia, likely through the activation of 5-HT1A receptors in brain regions like the nucleus of the solitary tract (NTS). [] This effect is often abolished by vagotomy, suggesting involvement of the vagus nerve. []
- Modulation of neurotransmitter release: Research in rats suggests Spiroxatrine can modulate the release of neurotransmitters, including noradrenaline and serotonin, through its interaction with 5-HT1A receptors in specific brain regions. [, ]
Q3: Does Spiroxatrine interact with receptors other than 5-HT1A receptors?
A: Yes, Spiroxatrine exhibits affinity for other receptor subtypes, including α2-adrenoceptors. [, , , ] Its affinity for these subtypes varies depending on the species, tissue, and experimental conditions. [, , , ]
Q4: What are the implications of Spiroxatrine's interaction with multiple receptor subtypes?
A: Spiroxatrine's ability to bind to multiple receptor subtypes contributes to its complex pharmacological profile. [, , , ] This interaction can lead to a combination of desired and potentially undesired effects, depending on the therapeutic context. [, , , ]
Q5: What is the molecular formula and weight of Spiroxatrine?
A: The molecular formula of Spiroxatrine is C22H25FN2O3, and its molecular weight is 384.44 g/mol. []
Q6: Is there any spectroscopic data available for Spiroxatrine?
A: While the provided research articles do not include detailed spectroscopic data, the synthesis and characterization of Spiroxatrine and its derivatives often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ] These techniques help confirm the compound's structure and purity.
Q7: How do structural modifications of Spiroxatrine affect its activity?
A: Studies investigating Spiroxatrine derivatives as potential ligands for the nociceptin/orphanin FQ peptide (NOP) receptor reveal key structure-activity relationships: * The presence of a hydroxyl group, acting as a hydrogen bond donor, is favorable for NOP receptor activity when positioned alpha to the methylene group linked to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. []* Cis diastereomers of hydroxyl derivatives generally exhibit greater stereoselectivity for the NOP receptor compared to trans isomers. []
Q8: What evidence supports the in vivo efficacy of Spiroxatrine?
A8: Spiroxatrine demonstrates efficacy in several animal models, particularly in the context of cardiovascular regulation:
- Spontaneously Hypertensive Rats (SHR): Spiroxatrine effectively lowers blood pressure in SHR, suggesting potential as a centrally acting antihypertensive agent. []
- Porsolt Test: In mice, Spiroxatrine exhibits antidepressant-like effects in the Porsolt test, a behavioral assay commonly used to screen for antidepressant activity. []
Q9: Are there any known instances of resistance or cross-resistance to Spiroxatrine?
A: While the provided research doesn't extensively cover Spiroxatrine resistance, the development of tolerance or cross-tolerance to drugs with similar mechanisms of action, such as other 5-HT1A receptor agonists, is a possibility. [] Further research is needed to fully understand the potential for resistance development with Spiroxatrine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)











